molecular formula C16H12BrFN4OS B12018561 4-((5-Bromo-2-methoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 585559-35-9

4-((5-Bromo-2-methoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12018561
CAS No.: 585559-35-9
M. Wt: 407.3 g/mol
InChI Key: MGELXZLYUXXNPN-DJKKODMXSA-N
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Description

4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(2-F-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(2-F-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(2-F-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(2-F-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(2-F-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating biological responses.

    Pathway Modulation: The compound can affect various cellular pathways, influencing cell growth, apoptosis, or other processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • 5-bromo-2-methoxybenzaldehyde derivatives

Uniqueness

4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(2-F-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

CAS No.

585559-35-9

Molecular Formula

C16H12BrFN4OS

Molecular Weight

407.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12BrFN4OS/c1-23-14-7-6-11(17)8-10(14)9-19-22-15(20-21-16(22)24)12-4-2-3-5-13(12)18/h2-9H,1H3,(H,21,24)/b19-9+

InChI Key

MGELXZLYUXXNPN-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CC=C3F

Origin of Product

United States

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